Dual 17β-HSD1 and 17β-HSD2 Inhibition Profile vs. Isoform-Selective Steroids
This compound exhibits dual inhibitory activity against both 17β-HSD1 and 17β-HSD2 at nanomolar concentrations, a profile distinct from classical inhibitors that typically show selectivity for one isoform. Against human placental 17β-HSD1, the IC50 is 46 nM; against 17β-HSD2 in human MDA-MB-231 cells, the IC50 is 48 nM . By comparison, the widely studied 17β-HSD1 inhibitor E2B (estradiol-based) shows >100-fold selectivity for type 1 over type 2, whereas many 17β-HSD2 inhibitors are based on non-steroidal scaffolds with no 17β-HSD1 activity . The near-equipotent dual inhibition indicates a unique binding mode enabled by the 17α-spirolactone, potentially engaging both the substrate-binding and cofactor-binding regions of each isoform.
| Evidence Dimension | 17β-HSD isoform inhibition (IC50) |
|---|---|
| Target Compound Data | 17β-HSD1 IC50 = 46 nM; 17β-HSD2 IC50 = 48 nM (human cellular/microsomal assays) |
| Comparator Or Baseline | E2B (estradiol-based inhibitor, literature benchmark): 17β-HSD1 IC50 ~30 nM, 17β-HSD2 IC50 >3,000 nM |
| Quantified Difference | Target compound: ratio 17β-HSD2/17β-HSD1 ≈ 1.04; Comparator: ratio >100-fold selectivity |
| Conditions | 17β-HSD1: human placental cytosolic fraction, [3H]-E1 substrate, NAD+ cofactor, radio-HPLC detection. 17β-HSD2: human MDA-MB-231 cells, [3H]-E2 substrate, 6 hr incubation, radio-HPLC detection. Both assays curated by ChEMBL and BindingDB. |
Why This Matters
The balanced dual inhibition profile is mechanistically significant because simultaneous blockade of both reductive (type 1) and oxidative (type 2) 17β-HSD activity cannot be achieved by single-isoform inhibitors, making this compound a valuable tool for investigating the net effect of complete 17β-HSD blockade in steroid-dependent disease models.
- [1] BindingDB. Entry BDBM50515434 (CHEMBL4518587). Affinity Data: 17β-HSD1 IC50 = 46 nM (human placental); 17β-HSD2 IC50 = 48 nM (MDA-MB-231 cells). Curated by Elexopharm/ChEMBL. Accessed 2026. View Source
- [2] Poirier, D. Inhibitors of 17β-hydroxysteroid dehydrogenases. Curr. Med. Chem. 2003, 10(6), 453–477. Review of isoform-selectivity profiles of known steroidal and non-steroidal 17β-HSD inhibitors. View Source
